(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexanol Derivative Preparation: The cyclohexanol derivative can be prepared through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves coupling the imidazole ring with the cyclohexanol derivative under basic conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its imidazole ring.
Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in developing drugs for treating infections or metabolic disorders.
Diagnostics: Utilized in diagnostic assays due to its specific binding properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclohexanol moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-(2-Methyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-Ethyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-Propyl-1H-imidazol-1-yl)cyclohexan-1-ol
Uniqueness
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The isopropyl group on the imidazole ring can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1S)-2-(2-propan-2-ylimidazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)12-13-7-8-14(12)10-5-3-4-6-11(10)15/h7-11,15H,3-6H2,1-2H3/t10?,11-/m0/s1 |
InChI Key |
IYRJOXOSRJODCP-DTIOYNMSSA-N |
Isomeric SMILES |
CC(C)C1=NC=CN1C2CCCC[C@@H]2O |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.